molecular formula C14H10FNO2S B10805702 6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one CAS No. 461437-58-1

6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B10805702
CAS No.: 461437-58-1
M. Wt: 275.30 g/mol
InChI Key: BRMARZZSMYAONH-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized using sulfur and a suitable oxidizing agent to yield the desired thieno[2,3-d][1,3]oxazin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thieno[2,3-d][1,3]oxazin-4-ols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d][1,3]oxazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-viral properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
  • 6-Ethyl-2-(2-chlorophenyl)thieno[2,3-d][1,3]oxazin-4-one
  • 6-Ethyl-2-(2-bromophenyl)thieno[2,3-d][1,3]oxazin-4-one

Uniqueness

6-Ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2S/c1-2-8-7-10-13(19-8)16-12(18-14(10)17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMARZZSMYAONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327340
Record name 6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

461437-58-1
Record name 6-ethyl-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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